molecular formula C70H142O6 B12543910 3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] CAS No. 145523-46-2

3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]

Cat. No.: B12543910
CAS No.: 145523-46-2
M. Wt: 1079.9 g/mol
InChI Key: RVDXZNRZSNRYDX-UHFFFAOYSA-N
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Description

3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] is a complex organic compound characterized by its long aliphatic chain and multiple ether and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or alkanes .

Scientific Research Applications

3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] is unique due to its long aliphatic chain and multiple functional groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it particularly versatile for applications in various fields, including chemistry, biology, medicine, and industry .

Properties

CAS No.

145523-46-2

Molecular Formula

C70H142O6

Molecular Weight

1079.9 g/mol

IUPAC Name

2-hexadecoxy-3-[32-(2-hexadecoxy-3-hydroxypropoxy)dotriacontoxy]propan-1-ol

InChI

InChI=1S/C70H142O6/c1-3-5-7-9-11-13-15-17-39-43-47-51-55-59-63-75-69(65-71)67-73-61-57-53-49-45-41-37-35-33-31-29-27-25-23-21-19-20-22-24-26-28-30-32-34-36-38-42-46-50-54-58-62-74-68-70(66-72)76-64-60-56-52-48-44-40-18-16-14-12-10-8-6-4-2/h69-72H,3-68H2,1-2H3

InChI Key

RVDXZNRZSNRYDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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